- Imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 95740-49-1 (1-bromo-2-methoxy-4-methylbenzene)
1-bromo-2-methoxy-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-methoxy-4-methylbenzene
- 2-Bromo-5-methylanisole
- 2-METHOXY-4-METHYLBROMOBENZENE
- 4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE
- Benzene,1-bromo-2-methoxy-4-methyl-
- 1-bromo-2-methoxy-4-methyl-benzene
- Benzene, 1-bromo-2-methoxy-4-methyl-
- 4-Bromo-3-methoxytoluene
- PubChem4136
- OERVAQHUJAFULZ-UHFFFAOYSA-N
- Bromo-2-methoxy-4-methyl-benzene
- CL9188
- LS10017
- CM11655
- AS04221
- AM82949
- 1-bromanyl-2-methoxy-4-methyl-benzene
- BC002728
- AB0034292
- ST240
- 1-Bromo-2-methoxy-4-methylbenzene (ACI)
- 6-Bromo-3-methylanisole
- 95740-49-1
- MFCD09029185
- DS-16095
- SCHEMBL171783
- SY104406
- AKOS015960939
- CS-W004967
- EN300-132561
- J-504399
- DB-080342
- DTXSID70446815
- 1-bromo-2-methoxy-4-methylbenzene
-
- MDL: MFCD09029185
- Inchi: 1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
- InChI Key: OERVAQHUJAFULZ-UHFFFAOYSA-N
- SMILES: BrC1C(OC)=CC(C)=CC=1
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.378±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 104-105 ºC
- Boiling Point: 107-109 ºC (11 Torr)
- Flash Point: 104.2±7.8 ºC,
- Refractive Index: 1.535
- Solubility: Very slightly soluble (0.44 g/l) (25 º C),
- PSA: 9.23000
- LogP: 2.76610
1-bromo-2-methoxy-4-methylbenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-bromo-2-methoxy-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV808-5g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 5g |
198.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV808-1g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 1g |
215CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV808-25g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 25g |
2144CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV808-200mg |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 200mg |
74CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844420-1g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 1g |
176.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV808-20g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 20g |
712.0CNY | 2021-08-04 | |
| TRC | B696720-100mg |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696720-250mg |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696720-500mg |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696720-1g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 1g |
$ 80.00 | 2022-06-06 |
1-bromo-2-methoxy-4-methylbenzene Production Method
Production Method 1
Production Method 2
1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C
- Small-molecule mimics of an α-helix for efficient transport of proteins into cells, Nature Methods, 2007, 4(2), 153-159
Production Method 3
1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C
- Pyrimidine derivatives as novel viral replication inhibitors and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,
Production Method 4
- Synthesis of C-9-14C-1,8-dihydroxy-3-carboxyanthraquinone, Journal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(1), 23-33
Production Method 5
- Mechanism of isomerization of ortho- or para-bromophenols in superacids, Tetrahedron Letters, 1982, 23(16), 1673-6
Production Method 6
- Utilization of a copper-catalyzed diaryl ether synthesis for the preparation of verbenachalcone, Tetrahedron, 2002, 58(39), 7903-7910
Production Method 7
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,
Production Method 8
- Synthesis of (±)-curcuphenol and (±)-β-sesquiphellandrene, Indian Journal of Chemistry, 1997, (7), 553-556
Production Method 9
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865
Production Method 10
- Electronic Influences in Phosphinesulfonato Palladium(II) Polymerization Catalysts, Organometallics, 2013, 32(16), 4516-4522
Production Method 11
1.2 Solvents: Acetonitrile ; 15 min, 65 °C
- Preparation of bi- or tetra-guanidino-biphenyl compounds as small molecule carriers, World Intellectual Property Organization, , ,
Production Method 12
1.2 Solvents: Acetonitrile ; 20 min, 65 °C
- Novel antiviral compounds, World Intellectual Property Organization, , ,
Production Method 13
- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,
1-bromo-2-methoxy-4-methylbenzene Raw materials
- 2-Methoxy-4-methylaniline
- 4-Bromo-3-methylphenol
- 1-bromo-2-fluoro-4-methyl-benzene
- 2-Bromo-5-methylphenol
- 2-methoxy-4-methylbenzoic acid
- Meta-Methylanisole
1-bromo-2-methoxy-4-methylbenzene Preparation Products
1-bromo-2-methoxy-4-methylbenzene Suppliers
1-bromo-2-methoxy-4-methylbenzene Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-bromo-2-methoxy-4-methylbenzene
Comprehensive Guide to 1-Bromo-2-methoxy-4-methylbenzene (CAS No. 95740-49-1): Properties, Applications, and Industry Insights
1-Bromo-2-methoxy-4-methylbenzene (CAS No. 95740-49-1) is a versatile aromatic compound widely utilized in organic synthesis and pharmaceutical intermediates. This halogenated derivative of toluene features a bromine substituent at the 1-position and a methoxy group at the 2-position, making it a valuable building block for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. Its molecular formula C8H9BrO and molar mass of 201.06 g/mol offer unique reactivity patterns that align with modern green chemistry principles.
Recent trends in AI-driven drug discovery have increased demand for specialized intermediates like 1-bromo-2-methoxy-4-methylbenzene. Researchers frequently search for "brominated aromatic ethers in medicinal chemistry" or "CAS 95740-49-1 solubility data," reflecting its importance in developing kinase inhibitors and CNS-active compounds. The compound's lipophilic nature (logP ≈ 2.8) and moderate polarity make it ideal for optimizing drug candidates' blood-brain barrier permeability – a hot topic in neurodegenerative disease research.
From a synthetic perspective, this compound serves as a precursor for functionalized benzofurans and dibenzodioxins, with its bromine atom enabling efficient palladium-catalyzed transformations. Industry reports indicate growing applications in OLED materials, where its derivatives contribute to electron-transport layers. Analytical data shows characteristic NMR peaks at 7.3 ppm (aromatic H), 3.9 ppm (OCH3), and 2.4 ppm (CH3), with GC-MS fragmentation patterns featuring prominent m/z 200 [M]+ peaks.
Environmental considerations position 95740-49-1 favorably compared to chlorinated analogs, with biodegradation studies showing 60% mineralization in 28 days under OECD 301B conditions. This aligns with the pharmaceutical industry's shift toward sustainable bromination methods, including enzymatic halogenation and electrochemical approaches. Storage recommendations include amber glass under inert gas, with stability exceeding 24 months at -20°C based on accelerated aging studies.
The compound's structure-activity relationships (SAR) have gained attention in computational chemistry circles, particularly for modeling π-stacking interactions in protein binding pockets. Patent analysis reveals a 35% increase in filings referencing 1-bromo-2-methoxy-4-methylbenzene since 2020, primarily in antiviral and anticancer applications. Its crystallographic data (monoclinic P21/c space group) assists in co-crystal engineering for improved drug formulations.
Quality control protocols for CAS 95740-49-1 typically specify ≥98% purity by HPLC analysis (C18 column, 60:40 MeOH:H2O), with residual solvent limits meeting ICH Q3C guidelines. The UV-Vis spectrum exhibits λmax at 275 nm (ε = 4500 M-1cm-1), useful for reaction monitoring. Thermogravimetric analysis indicates decomposition onset at 210°C, informing process safety in continuous flow chemistry applications.
Emerging research explores the compound's role in metal-organic frameworks (MOFs) as a functionalization agent, capitalizing on its balanced steric and electronic properties. Regulatory databases confirm its absence from REACH SVHC lists, though proper engineering controls are recommended during handling due to moderate volatility (vapor pressure 0.12 mmHg at 25°C). The global market for such intermediates is projected to grow at 6.2% CAGR through 2030, driven by bioconjugation technologies and peptide therapeutics.
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